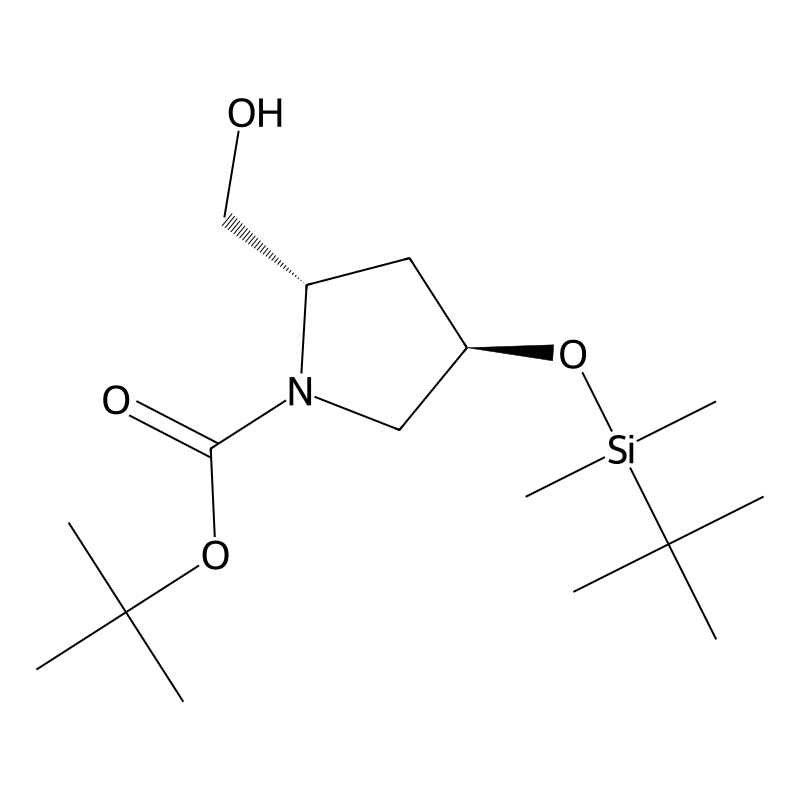(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is a chemical compound characterized by its unique structural features and stereochemistry. The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the tert-butyl group and the dimethylsilyloxy substituent enhances its stability and solubility, making it a valuable intermediate in organic synthesis. The molecular formula for this compound is C16H33NO4Si, and its molecular weight is approximately 331.52 g/mol .
- Wear gloves and protective eyewear when handling.
- Work in a well-ventilated fume hood.
- Be familiar with safe handling procedures for organic solvents that might be used with this compound.
Organic Synthesis
Asymmetric Synthesis:
- Due to its stereocenters, Boc-Hyp(TBDMS)-OH serves as a valuable building block in the synthesis of complex, enantiopure molecules. Its chiral backbone allows for the control of product chirality during various reactions, such as aldol reactions and cyclizations [1].
- Researchers have utilized Boc-Hyp(TBDMS)-OH in the asymmetric synthesis of biologically active compounds, including natural products and pharmaceuticals [2, 3].
Protecting Group Strategy:
- The tert-butyldimethylsilyl (TBDMS) group in Boc-Hyp(TBDMS)-OH acts as a protecting group for the hydroxyl (-OH) functionality. This protecting group can be selectively removed under mild conditions, allowing for the controlled introduction of other functional groups at the desired position in a molecule [4].
Medicinal Chemistry
Peptide Synthesis:
- Boc-Hyp(TBDMS)-OH is a valuable precursor for the synthesis of peptides containing hydroxyproline (Hyp), an essential amino acid found in collagen and other proteins. The TBDMS group protects the hydroxyl group during peptide chain assembly, and it can be selectively removed to obtain the final peptide product [5].
Drug Discovery:
- Researchers are exploring the potential of Boc-Hyp(TBDMS)-OH and its derivatives as scaffolds for the development of new drugs. The molecule's unique structure and properties offer possibilities for targeting various diseases, including cancer and neurodegenerative disorders [6].
Citations:
- A New Chiral Lewis Acid Catalyzed Asymmetric Aldol Reaction of alpha-Keto Esters with alpha-Silyloxy Aldehydes:
- Total Synthesis of (+)- and (-)-Scopolamine:
- Enantioselective Synthesis of (+)- and (-)-Lappaconitine A:
- Protecting Groups in Organic Synthesis:
- Solid-Phase Peptide Synthesis: )
- Enantioselective Synthesis of Chiral beta-Hydroxy Proline Derivatives and Their Evaluation as Inhibitors of HIV-1 Integrase:
- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions.
- Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the corresponding amine.
- Silyl Group Exchange: The tert-butyldimethylsilyl (TBDMS) group can be exchanged or removed using fluoride sources or other silyl deprotecting agents.
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and organic synthesis.
While specific biological activity data for (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is limited, compounds with similar structures have shown promising results in various biological assays. For example, pyrrolidine derivatives are often studied for their potential as:
- Antidepressants: Some analogs have been investigated for their ability to modulate neurotransmitter systems.
- Anticancer Agents: Certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines.
Further research into the biological properties of this specific compound could reveal additional therapeutic potentials.
The synthesis of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine typically involves several key steps:
- Formation of the Pyrrolidine Ring: Starting materials such as amino acids or other nitrogen-containing compounds undergo cyclization to form the pyrrolidine structure.
- Protection of Functional Groups: The hydroxymethyl group is protected using the tert-butoxycarbonyl (Boc) strategy, while the hydroxyl group is protected by introducing the tert-butyldimethylsilyl moiety.
- Purification: The final product is purified using techniques such as chromatography to obtain high purity suitable for further applications .
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine serves as an important building block in organic synthesis. Its applications include:
- Drug Development: Used as an intermediate in synthesizing bioactive compounds.
- Material Science: Investigated for potential use in developing new materials with unique properties due to its structural characteristics.
Interaction studies involving (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine focus on its binding affinity with various biological targets. While specific studies on this compound are scarce, similar pyrrolidine derivatives have been shown to interact with:
- Receptors: Binding studies indicate potential interactions with neurotransmitter receptors.
- Enzymes: Some derivatives act as inhibitors or modulators of enzymatic activity.
These interactions are crucial for understanding the pharmacological potential of this compound.
Several compounds share structural similarities with (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (2S,4R)-tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1138324-48-7 | 0.90 | Contains a fluorine atom which may affect biological activity |
| (R)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1407991-22-3 | 0.94 | Difluorinated variant that may enhance lipophilicity |
| (2S,4R)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | 1138324-46-5 | 0.90 | Aminomethyl substitution may alter receptor interactions |
These compounds highlight the unique characteristics of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine while showcasing variations that may influence their respective biological activities and applications.








